2-Bromo-2'-chloroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-2'-chloroacetophenone involves multiple steps starting from basic chemicals like glacial acetic acid and m-dichlorobenzene. The process includes bromization, chlorination, and acylation, leading to a yield of around 70%. The structure of the synthesized compound has been confirmed through various spectral analyses including 1H NMR, 13C NMR, and IR spectra (Yang Feng-ke, 2004).
Molecular Structure Analysis
The crystal structure of 2-Bromo-2'-chloroacetophenone has been determined through X-ray crystallography. This compound is orthorhombic with specific unit-cell dimensions. The density of the compound was found to be significant, confirming the structure determined by heavy-atom method and refined by full-matrix least-squares method (S. B. Gupta & Κ. N. Prasad, 1982).
Chemical Reactions and Properties
2-Bromo-2'-chloroacetophenone undergoes various chemical reactions, including reactions with 1H-1,2,4-triazole, leading to the synthesis of intermediates used for further chemical synthesis. The compound's reactivity under different conditions has been explored to synthesize novel compounds (Yang Chun-long & D. South, 2003).
Physical Properties Analysis
The physical properties of 2-Bromo-2'-chloroacetophenone, including relative density, refractive index, boiling point, and melting point, have been measured to provide a comprehensive understanding of its physical characteristics. These measurements are essential for handling and application in various chemical processes (Yang Feng-ke, 2004).
Chemical Properties Analysis
The vibrational frequencies and molecular electrostatic potential of 2-Bromo-2'-chloroacetophenone have been calculated using computational methods. These studies help in understanding the compound's electronic structure and its implications on reactivity and stability. The calculated first hyperpolarizability suggests potential applications in non-linear optics (C. Panicker et al., 2009).
Scientific Research Applications
Application 1: α-Bromination Reaction on Acetophenone Derivatives in Experimental Teaching
- Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
- Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results or Outcomes : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Application 2: Substrate in One-Step Preparation of Symmetrical 1,4-Diketones
- Summary of the Application : 2-Bromo-3’-chloroacetophenone acts as a substrate used in a one-step preparation of symmetrical 1,4-diketones .
Application 3: Formation of Phenacyl Derivatives
- Summary of the Application : 2-Bromoacetophenone has been used in the analysis of organic acids involving the formation of phenacyl derivatives .
Application 4: Organic Synthesis
- Summary of the Application : 2’-Chloro-2-bromoacetophenone is a compound useful in organic synthesis .
Application 5: Formation of Phenacyl Derivatives
- Summary of the Application : 2-Bromoacetophenone has been used in the analysis of organic acids involving the formation of phenacyl derivatives .
Application 6: Organic Synthesis
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(2-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWWEVCLPKAQTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370945 | |
Record name | 2-Bromo-2'-chloroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2'-chloroacetophenone | |
CAS RN |
5000-66-8 | |
Record name | 2-Bromo-1-(2-chlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5000-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-2'-chloroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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